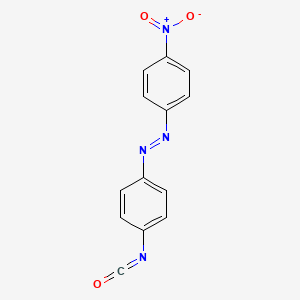
(E)-1-(4-Isocyanatophenyl)-2-(4-nitrophenyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-Isocyanatophenyl)-2-(4-nitrophenyl)diazene is an organic compound that belongs to the class of diazenes Diazenes are characterized by the presence of a nitrogen-nitrogen double bond This particular compound features an isocyanate group and a nitro group attached to phenyl rings on either side of the diazene linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Isocyanatophenyl)-2-(4-nitrophenyl)diazene typically involves the following steps:
Formation of the Diazene Linkage: This can be achieved through the reaction of an appropriate hydrazine derivative with an oxidizing agent.
Introduction of the Isocyanate Group: This step involves the reaction of an amine group with phosgene or a phosgene substitute to form the isocyanate group.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions, typically involving the use of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and isocyanation processes, with careful control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potentially hazardous nature of the reagents and intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(4-Isocyanatophenyl)-2-(4-nitrophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of the original compound.
Reduction: The primary product is typically the corresponding amine.
Substitution: Products include ureas or carbamates, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, although specific uses would depend on further research.
Mécanisme D'action
The mechanism of action of (E)-1-(4-Isocyanatophenyl)-2-(4-nitrophenyl)diazene would depend on its specific interactions with molecular targets. Generally, compounds with isocyanate groups can react with nucleophiles in biological systems, potentially modifying proteins or other biomolecules. The nitro group may also participate in redox reactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(4-Isocyanatophenyl)-2-(4-aminophenyl)diazene: Similar structure but with an amine group instead of a nitro group.
(E)-1-(4-Isocyanatophenyl)-2-(4-methylphenyl)diazene: Similar structure but with a methyl group instead of a nitro group.
Propriétés
Numéro CAS |
157190-96-0 |
|---|---|
Formule moléculaire |
C13H8N4O3 |
Poids moléculaire |
268.23 g/mol |
Nom IUPAC |
(4-isocyanatophenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C13H8N4O3/c18-9-14-10-1-3-11(4-2-10)15-16-12-5-7-13(8-6-12)17(19)20/h1-8H |
Clé InChI |
YLHKYJAZLJOBPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=C=O)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


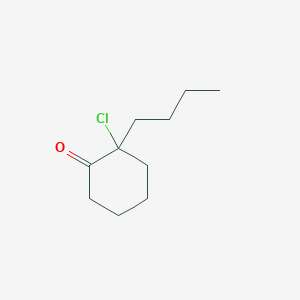


![4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B14259315.png)
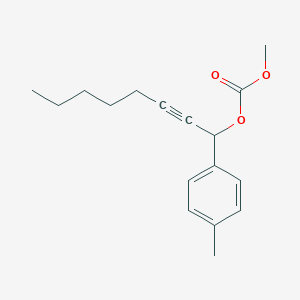
![2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-](/img/structure/B14259327.png)
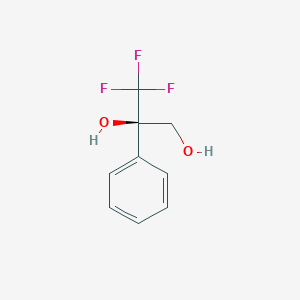
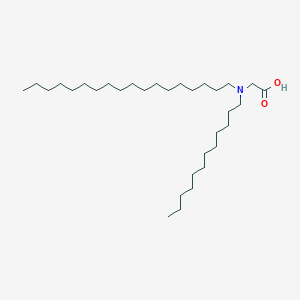
![4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-](/img/structure/B14259344.png)
![6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14259347.png)
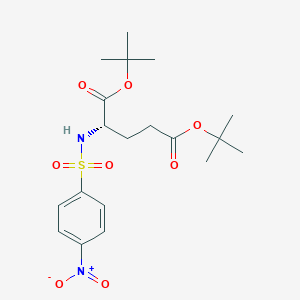
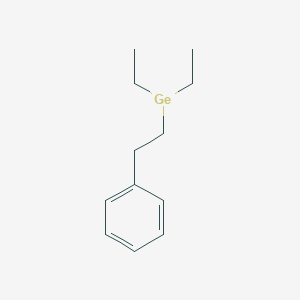
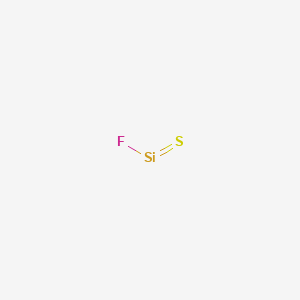
![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)
